2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18896695
InChI: InChI=1S/C20H13F2N3O3/c21-14-3-1-13(15(22)8-14)10-24-5-6-25-17(20(24)26)9-16(23-25)12-2-4-18-19(7-12)28-11-27-18/h1-9H,10-11H2
SMILES:
Molecular Formula: C20H13F2N3O3
Molecular Weight: 381.3 g/mol

2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

CAS No.:

VCID: VC18896695

Molecular Formula: C20H13F2N3O3

Molecular Weight: 381.3 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one -

Description

2-(1,3-Benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core, a 1,3-benzodioxole moiety, and a difluorobenzyl substituent. This structure contributes to its potential biological activity and applications in medicinal chemistry. The compound's molecular formula is not explicitly provided in the available sources, but its molecular weight is approximately 373.33 g/mol.

Synthesis

The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic synthesis techniques. Common methods may include condensation reactions, nucleophilic substitutions, and electrophilic aromatic substitutions. Optimization of these synthetic routes is crucial for achieving higher yields and purity, often employing techniques such as continuous flow reactors and advanced purification methods.

Biological Activity and Applications

Research into the interactions of this compound with biological systems suggests potential applications across various fields. It may interact with enzymes and receptors, modulating enzymatic activities or affecting gene expression related to its biological effects. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-(1,3-Benzodioxol-5-yl)-4-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-3(4H)-oneContains trifluoromethyl groupEnhanced lipophilicity
2-(Benzo[b]thiophen-7-yl)-5-(2-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-oneSubstituted thiophene ringPotentially different pharmacodynamics
2-(Naphthalen-2-yl)-5-(chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-oneNaphthalene instead of benzodioxoleDifferent electronic properties

Each of these compounds exhibits distinct characteristics that may influence their biological activity and applicability in research and drug development.

Product Name 2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Molecular Formula C20H13F2N3O3
Molecular Weight 381.3 g/mol
IUPAC Name 2-(1,3-benzodioxol-5-yl)-5-[(2,4-difluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C20H13F2N3O3/c21-14-3-1-13(15(22)8-14)10-24-5-6-25-17(20(24)26)9-16(23-25)12-2-4-18-19(7-12)28-11-27-18/h1-9H,10-11H2
Standard InChIKey FNHNRVSRWJKYTC-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=C(C=C(C=C5)F)F
PubChem Compound 53332206
Last Modified Aug 11 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator